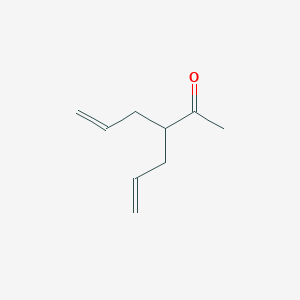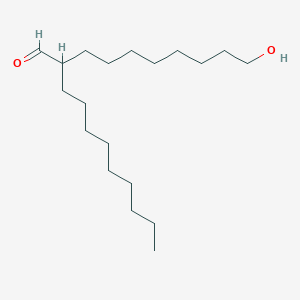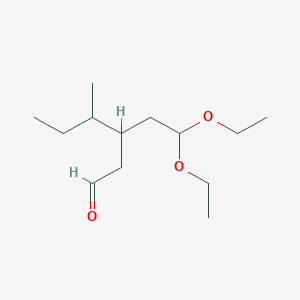
5-Hexen-2-one, 3-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexen-2-one, 3-(2-propenyl)-, also known as allylacetone, is an organic compound with the molecular formula C9H14O. It is a member of the ketone family and features a hexene chain with a ketone functional group at the second position and a propenyl group at the third position. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-2-one, 3-(2-propenyl)- can be achieved through several methods. One common approach involves the reaction of 5-hexen-2-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 5-Hexen-2-one, 3-(2-propenyl)- often involves the use of large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may include purification steps such as distillation to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexen-2-one, 3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propenyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted alkenes or ketones.
Applications De Recherche Scientifique
5-Hexen-2-one, 3-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Hexen-2-one, 3-(2-propenyl)- involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the propenyl group can participate in electrophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexen-5-one: Similar structure but lacks the propenyl group.
5-Hexene-2-one: Similar structure but with different positioning of the double bond.
Hex-5-en-2-one: Another isomer with a different arrangement of the double bond and functional groups.
Uniqueness
5-Hexen-2-one, 3-(2-propenyl)- is unique due to the presence of both a ketone and a propenyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
| 75265-80-4 | |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
3-prop-2-enylhex-5-en-2-one |
InChI |
InChI=1S/C9H14O/c1-4-6-9(7-5-2)8(3)10/h4-5,9H,1-2,6-7H2,3H3 |
Clé InChI |
GXEKMVNPOLENKR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)




![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
